rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
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Overview
Description
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis is a cyclopentane derivative with a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to obtain rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Aminomethylation: The cyclopentanone undergoes aminomethylation using formaldehyde and ammonium chloride to introduce the amino group.
Protection: The resulting aminomethylcyclopentane is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected aminomethyl derivative.
Carboxylation: The final step involves the carboxylation of the protected aminomethylcyclopentane using a suitable carboxylation reagent.
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves optimized reaction conditions, purification steps, and quality control to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form corresponding oxides.
Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions.
Major Products
The reactions typically yield derivatives with modified functional groups, maintaining the cyclopentane core structure. For instance, oxidation may produce N-oxides, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Chiral Auxiliaries: Serves as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
Biology
Enzyme Inhibitors:
Protein-Ligand Interactions: Utilized in studying protein-ligand binding dynamics.
Medicine
Pharmaceutical Development: Explored for its potential use in developing new pharmaceutical compounds.
Drug Design: Aids in the design of drugs targeting specific molecular pathways.
Industry
Material Science: Investigated for applications in developing new materials with unique properties.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis primarily involves interactions with specific molecular targets. The compound’s amino and carboxylic acid groups facilitate binding to enzymes or receptors, affecting their activity or stability. The molecular pathways involved depend on the specific application, such as inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid, cis
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid, cis
Uniqueness
Rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis is unique due to its specific cyclopentane ring structure and the presence of both amino and carboxylic acid functional groups. This combination offers distinct stereochemistry and reactivity compared to its cyclohexane and cyclobutane analogs, making it a valuable compound in various research applications.
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Properties
CAS No. |
347184-41-2 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1R,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
ZBUIZJFYOXKOCH-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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